(1-14C)Linoleic acid

Beta‑oxidation kinetics Metabolic flux analysis Fatty acid catabolism

(1-14C)Linoleic acid is a carboxyl‑carbon radiolabeled form of the essential omega‑6 polyunsaturated fatty acid, wherein the carbon‑14 isotope is site‑specifically incorporated at the C‑1 (carboxyl) position of the linoleic acid molecule [REFS‑1]. This compound serves as a radioactive tracer for investigating the metabolic fate, β‑oxidation kinetics, desaturation‑elongation pathways, and in vivo distribution of linoleic acid in biological systems [REFS‑2].

Molecular Formula C18H32O2
Molecular Weight 282.4 g/mol
CAS No. 3131-66-6
Cat. No. B15351261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-14C)Linoleic acid
CAS3131-66-6
Molecular FormulaC18H32O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+2
InChIKeyOYHQOLUKZRVURQ-SLFAJGNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-14C)Linoleic Acid (CAS 3131-66-6): Radiolabeled Essential Fatty Acid Tracer for Quantitative Metabolic Flux Analysis


(1-14C)Linoleic acid is a carboxyl‑carbon radiolabeled form of the essential omega‑6 polyunsaturated fatty acid, wherein the carbon‑14 isotope is site‑specifically incorporated at the C‑1 (carboxyl) position of the linoleic acid molecule [REFS‑1]. This compound serves as a radioactive tracer for investigating the metabolic fate, β‑oxidation kinetics, desaturation‑elongation pathways, and in vivo distribution of linoleic acid in biological systems [REFS‑2]. As a research‑grade radiochemical, it is supplied with defined specifications including radiochemical purity and specific activity that determine its suitability for precise quantitative studies [REFS‑3]. The site‑specific carboxyl labeling distinguishes it from uniformly labeled ([U‑14C]) and tritium‑labeled linoleic acid analogs, enabling distinct experimental applications that generic, unlabeled linoleic acid cannot support.

Why Unlabeled Linoleic Acid or Alternative Isotopic Forms Cannot Substitute for (1-14C)Linoleic Acid in Metabolic Tracing Studies


Unlabeled linoleic acid provides no detection signal for tracking metabolic conversion, while uniformly labeled [U‑14C]linoleic acid yields non‑specific 14CO₂ from multiple carbon positions during β‑oxidation, precluding precise quantification of initial oxidative flux [REFS‑1]. Tritium‑labeled linoleic acid ([³H]‑linoleic acid) offers higher specific activity but suffers from isotopic exchange, radiolytic instability, and a short 12.3‑year half‑life that limits long‑term studies [REFS‑2]. (1‑14C)Linoleic acid's carboxyl‑specific 14C label ensures that 14CO₂ release directly and stoichiometrically measures the first β‑oxidation cycle, providing unambiguous metabolic flux data that alternative labeling strategies cannot replicate [REFS‑3].

(1-14C)Linoleic Acid (CAS 3131-66-6) Quantitative Evidence Guide: Comparator‑Based Differentiation Data for Procurement and Experimental Design


Carboxyl‑Specific 14C Label Enables Unambiguous β‑Oxidation Rate Quantification vs. [U‑14C]Linoleic Acid

In rat hepatocytes, (1‑14C)linoleic acid produces 14CO₂ exclusively from the first β‑oxidation cycle due to carboxyl‑specific labeling. In contrast, [U‑14C]linoleic acid generates 14CO₂ from multiple cleavage cycles, confounding the determination of initial oxidative flux. [1‑14C]Linoleic acid's 14CO₂ release directly quantifies β‑oxidation initiation rate; uniform labeling yields cumulative multi‑cycle output that overestimates true initial rate [REFS‑1]. In rabbit reticulocytes, approximately 10% of exogenous (1‑14C)linoleic acid is metabolized via β‑oxidation to 14CO₂, providing a reproducible baseline for comparing oxidative capacity across experimental conditions [REFS‑2].

Beta‑oxidation kinetics Metabolic flux analysis Fatty acid catabolism

Radiochemical Purity ≥99% of (1‑14C)Linoleic Acid Ensures Minimal Non‑Specific Background vs. Lower‑Purity Commercial Radiolabeled Fatty Acids

Synthesized (1‑14C)linoleic acid achieves radiochemical purity exceeding 99% as validated by HPLC radiochromatography, with isomeric purity also >99% [REFS‑1]. This high purity minimizes radioactive impurities that could generate spurious signals or compete with the tracer in metabolic assays. Lower‑purity radiolabeled fatty acids (e.g., typical commercial [³H]‑linoleic acid at 95–97% purity) introduce variable background noise that reduces signal‑to‑noise ratio and compromises quantitative reproducibility, particularly in low‑abundance metabolite detection [REFS‑2].

Radiochemical purity Assay sensitivity Tracer quality control

Specific Activity >50 mCi/mmol of (1‑14C)Linoleic Acid Enables Detection Sensitivity Superior to 13C‑Labeled Tracers in Low‑Abundance Metabolite Analysis

(1‑14C)Linoleic acid is commercially available with specific activity >50 mCi/mmol, achieving >1.85 GBq/mmol, which permits detection of femtomole quantities of metabolites via liquid scintillation counting or autoradiography [REFS‑1]. In contrast, 13C‑labeled linoleic acid, a stable isotope tracer, requires GC‑MS or LC‑MS detection with nanogram‑to‑microgram sample requirements and suffers from natural abundance 13C background (~1.1%) that obscures low‑level metabolite signals [REFS‑2]. The ~10⁶‑fold higher detection sensitivity of 14C‑labeling relative to stable isotope methods enables tracing of metabolic pathways where product formation is limited or substrate incorporation is inefficient [REFS‑3].

Detection sensitivity Specific activity Radiotracer vs. stable isotope

(1‑14C)Linoleic Acid Demonstrates 24‑Hour Metabolic Stability in Whole‑Animal β‑Oxidation Studies vs. [³H]‑Linoleic Acid Which Loses Label via Isotopic Exchange

In rats force‑fed 1.5–2.6 MBq of (1‑14C)linoleic acid, 14CO₂ production was monitored continuously for 24 hours, demonstrating sustained metabolic tracking with no evidence of label loss due to isotopic exchange [REFS‑1]. By contrast, ³H‑labeled linoleic acid is susceptible to tritium‑hydrogen exchange in aqueous biological environments, particularly at unsaturated bonds, leading to progressive loss of detectable signal and underestimation of true metabolic flux [REFS‑2]. The carbon‑carbon covalent bond of the 14C label is metabolically stable, ensuring that radioactivity remains associated with the fatty acid carbon skeleton until enzymatic cleavage occurs [REFS‑3].

In vivo metabolic stability Isotopic exchange Long‑term tracing

Dual‑Label (³H/14C) Compatibility of (1‑14C)Linoleic Acid Enables Simultaneous Tracking of Parent Compound vs. Desaturated Metabolites in Single Experiments

In suckling rat studies co‑administering [1‑14C]γ‑linolenic acid and [³H]linoleic acid, differential isotope distribution revealed that 22 hours post‑dosing, most ³H remained associated with unmetabolized linoleic acid, whereas the majority of 14C had been converted to 20:3 and 20:4ω6 (arachidonic acid) fractions [REFS‑1]. This dual‑label approach demonstrated that Δ6‑desaturation of linoleic acid to γ‑linolenic acid is the rate‑limiting step in arachidonic acid biosynthesis, a mechanistic insight unobtainable with single‑label or unlabeled linoleic acid [REFS‑2]. (1‑14C)Linoleic acid's distinct 14C β‑emission energy (156 keV max) enables simultaneous quantification with ³H (18.6 keV max) in liquid scintillation counting via dual‑channel discrimination [REFS‑3].

Dual‑label tracing Desaturation pathway Arachidonic acid synthesis

High‑Value Research Applications Where (1-14C)Linoleic Acid (CAS 3131-66-6) Provides Definitive Quantitative Advantage


Quantitative β‑Oxidation Flux Assays in Isolated Hepatocytes and Primary Cell Cultures

(1‑14C)Linoleic acid is the preferred substrate for measuring fatty acid β‑oxidation rates in isolated liver cells, cardiomyocytes, and T lymphocytes. The carboxyl‑specific 14C label ensures that 14CO₂ production directly reflects the initial β‑oxidation cycle, enabling precise comparisons of oxidative capacity between treatment groups or dietary conditions. Protocols typically employ 0.1 μM to 50 μM (1–2 μCi per assay) of (1‑14C)linoleic acid, with 14CO₂ trapped and quantified by liquid scintillation counting over 2–6 hours [REFS‑1]. This application leverages the compound's ≥99% radiochemical purity to minimize background interference in low‑activity samples [REFS‑2].

In Vivo Whole‑Body Fatty Acid Oxidation and Tissue Distribution Studies in Rodent Models

For in vivo metabolic tracing, (1‑14C)linoleic acid administered orally or intravenously (1.5–2.6 MBq per rat) enables continuous monitoring of 14CO₂ expiration for up to 24 hours, providing a direct measure of whole‑body β‑oxidation capacity. Terminal tissue harvesting followed by radioactivity quantification reveals organ‑specific fatty acid uptake and incorporation into lipid classes [REFS‑1]. The metabolic stability of the carbon‑14 label over 24 hours ensures that measured radioactivity represents genuine metabolic processing rather than label exchange, a critical advantage over tritium‑labeled analogs [REFS‑2]. This scenario is essential for nutrition studies evaluating essential fatty acid utilization under deficient or supplemented dietary regimens.

Dual‑Label (³H/14C) Tracer Studies for Dissecting Desaturation‑Elongation Pathway Kinetics

(1‑14C)Linoleic acid enables dual‑isotope experimental designs when paired with ³H‑labeled fatty acids or metabolic precursors. This approach allows simultaneous tracking of linoleic acid desaturation to γ‑linolenic acid and subsequent elongation to arachidonic acid within a single animal or cell preparation [REFS‑1]. The distinct β‑emission energy spectra of ³H (18.6 keV max) and 14C (156 keV max) permit accurate dual‑channel liquid scintillation counting discrimination [REFS‑2]. This application is particularly valuable for identifying rate‑limiting enzymatic steps (e.g., Δ6‑desaturase) in polyunsaturated fatty acid biosynthesis and for evaluating the effects of dietary or pharmacological interventions on pathway flux.

Pharmaceutical Development: CYP450‑Mediated Fatty Acid Metabolism and Drug‑Lipid Interaction Studies

In pharmaceutical research, (1‑14C)linoleic acid serves as a probe substrate for assessing drug effects on fatty acid oxidation and for evaluating potential drug‑induced lipid metabolic disturbances. Carbon‑14 microtracer methodology allows detection of metabolite formation at concentrations far below the limit of stable isotope MS detection, enabling human mass balance and metabolite profiling studies at microdose levels [REFS‑1]. The >50 mCi/mmol specific activity provides the sensitivity required for quantifying low‑abundance oxidative metabolites in complex biological matrices, supporting regulatory ADME (absorption, distribution, metabolism, excretion) investigations where definitive metabolite identification is required [REFS‑2].

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